N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
CAS No.: 1012057-52-1
Cat. No.: VC7831798
Molecular Formula: C17H14N4O
Molecular Weight: 290.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1012057-52-1 |
|---|---|
| Molecular Formula | C17H14N4O |
| Molecular Weight | 290.32 |
| IUPAC Name | 4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine |
| Standard InChI | InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21) |
| Standard InChI Key | GXTDIHSVUDHDCI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N |
Introduction
Chemical Identity and Structural Characteristics
N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine (CAS 1012057-52-1) is a heterocyclic aromatic compound belonging to the quinazoline family. The molecule consists of a quinazoline core substituted with a methoxy group at position 7 and a 3-ethynylphenylamine group at position 4 . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₄O |
| Molecular Weight | 290.31–290.32 g/mol |
| SMILES Notation | COC1=C(N)C=C2C(NC3=CC(=CC=C3)C#C)=NC=NC2=C1 |
| InChI Key | GXTDIHSVUDHDCI-UHFFFAOYSA-N |
| Purity | 95–97% (typical commercial grades) |
The ethynyl group at the phenyl ring introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry applications . The methoxy group at position 7 influences electronic properties, potentially modulating interactions with biological targets .
Synthesis and Physicochemical Properties
Physicochemical Properties
Key characteristics include:
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Solubility: Poor aqueous solubility (0.0421 mg/mL predicted), necessitating dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions .
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Stability: Sensitive to light and oxidation; suppliers recommend storage under inert gas (argon or nitrogen) at room temperature .
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Lipophilicity: Predicted logP (octanol-water partition coefficient) of 2.75, indicating moderate membrane permeability .
Applications in Research and Development
Chemical Synthesis
The ethynyl group facilitates:
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
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Cross-coupling reactions: Suzuki-Miyaura or Heck reactions to build complex architectures.
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| Ambeed | 100 mg | $160.90 | 97% |
| GlpBio | 250 mg | $212.90 | 95% |
| VulcanChem | 1 g | $591.90 | 97% |
| Chemshuttle | 1 g | $4,800.00 | 95% |
Prices reflect niche research applications, with bulk orders (≥5 g) exceeding $3,700 .
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